3-Chloro-3-(4-methoxyphenoxy)-3H-diazirene
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Overview
Description
3-Chloro-3-(4-methoxyphenoxy)-3H-diazirine is a chemical compound known for its unique structure and reactivity. This compound contains a diazirine ring, which is a three-membered ring with two nitrogen atoms and one carbon atom. The presence of the chloro and methoxyphenoxy groups adds to its chemical versatility, making it a valuable compound in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-3-(4-methoxyphenoxy)-3H-diazirine typically involves the reaction of 4-methoxyphenol with chloroform and a base, such as sodium hydroxide, to form the intermediate 4-methoxyphenyl chloroformate. This intermediate is then reacted with ammonia to form the corresponding carbamate, which undergoes cyclization to form the diazirine ring.
Industrial Production Methods
Industrial production of 3-Chloro-3-(4-methoxyphenoxy)-3H-diazirine follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This often involves the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-3-(4-methoxyphenoxy)-3H-diazirine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the diazirine ring to a diazomethane derivative.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols are used under basic conditions.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of diazomethane derivatives.
Substitution: Formation of substituted diazirine compounds.
Scientific Research Applications
3-Chloro-3-(4-methoxyphenoxy)-3H-diazirine has a wide range of applications in scientific research:
Chemistry: Used as a photoreactive probe in studying molecular interactions and reaction mechanisms.
Biology: Employed in photoaffinity labeling to study protein-ligand interactions.
Medicine: Investigated for its potential use in drug development and as a tool for studying biological pathways.
Industry: Utilized in the synthesis of advanced materials and as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of 3-Chloro-3-(4-methoxyphenoxy)-3H-diazirine involves the formation of reactive intermediates upon exposure to light. The diazirine ring undergoes photolysis to form a highly reactive carbene species, which can insert into various chemical bonds. This reactivity makes it a valuable tool for studying molecular interactions and reaction mechanisms.
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-3-(4-methoxyphenyl)-3H-diazirine
- 3-Chloro-3-(4-methoxyphenoxy)-3H-azirine
- 3-Chloro-3-(4-methoxyphenoxy)-3H-oxirane
Uniqueness
3-Chloro-3-(4-methoxyphenoxy)-3H-diazirine is unique due to its diazirine ring, which provides a high degree of reactivity and specificity in photochemical reactions. This makes it particularly useful in applications requiring precise molecular interactions and labeling.
Properties
CAS No. |
651306-42-2 |
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Molecular Formula |
C8H7ClN2O2 |
Molecular Weight |
198.60 g/mol |
IUPAC Name |
3-chloro-3-(4-methoxyphenoxy)diazirine |
InChI |
InChI=1S/C8H7ClN2O2/c1-12-6-2-4-7(5-3-6)13-8(9)10-11-8/h2-5H,1H3 |
InChI Key |
GTBAKGDDMWAKIB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)OC2(N=N2)Cl |
Origin of Product |
United States |
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